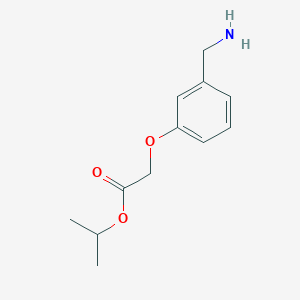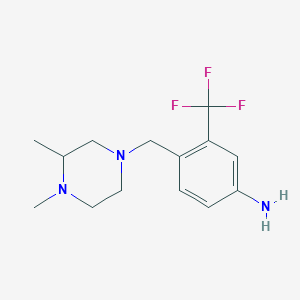
4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is an organic compound that features a piperazine ring substituted with dimethyl groups and a trifluoromethyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent under controlled conditions.
Substitution with Dimethyl Groups: The piperazine ring is then substituted with dimethyl groups using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Aniline Moiety: The final step involves the nucleophilic substitution reaction where the piperazine derivative reacts with 3-(trifluoromethyl)aniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzene
- 4-((3,4-Dimethylpiperazin-1-yl)methyl)-2-(trifluoromethyl)aniline
Uniqueness
4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group on the aniline ring, which imparts distinct electronic properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C14H20F3N3 |
|---|---|
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
4-[(3,4-dimethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H20F3N3/c1-10-8-20(6-5-19(10)2)9-11-3-4-12(18)7-13(11)14(15,16)17/h3-4,7,10H,5-6,8-9,18H2,1-2H3 |
Clave InChI |
ARBMPEXZDFTWGR-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C)CC2=C(C=C(C=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
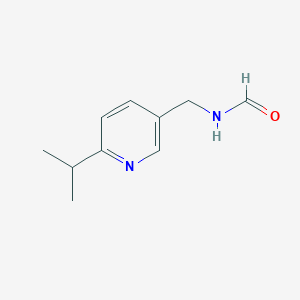
![1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12966845.png)
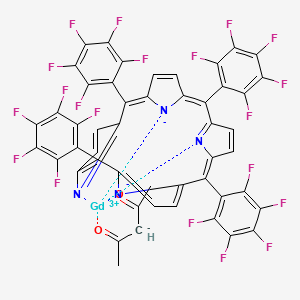
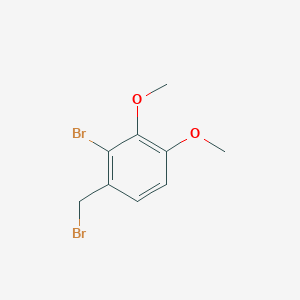


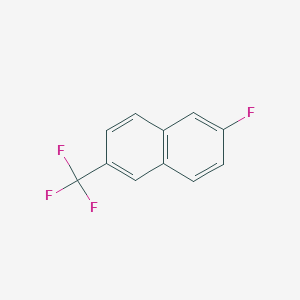

![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)



